molecular formula C16H25NO2 B018155 5-Methoxy-3-(di-n-propylamino)chroman CAS No. 110927-00-9

5-Methoxy-3-(di-n-propylamino)chroman

Cat. No.: B018155
CAS No.: 110927-00-9
M. Wt: 263.37 g/mol
InChI Key: GOWYIQOIWRLZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-chroman-3-yl)-dipropyl-amine: is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has been investigated for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-chroman-3-yl)-dipropyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxy-chroman.

    Amine Introduction: The chroman derivative is then reacted with dipropylamine under specific conditions to introduce the amine group.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Methoxy-chroman-3-yl)-dipropyl-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

Biology:

    Neuropharmacology: The compound is studied for its potential effects on neurotransmitter systems, particularly serotonin receptors.

Medicine:

    Therapeutic Potential: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.

Industry:

    Chemical Intermediates: It may serve as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of (5-Methoxy-chroman-3-yl)-dipropyl-amine involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, it can modulate neurotransmitter activity, which may result in various pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

  • (5-Ethoxy-chroman-3-yl)-dipropyl-amine
  • (5-Methoxy-chroman-3-yl)-diethyl-amine

Comparison:

  • Binding Affinity: (5-Methoxy-chroman-3-yl)-dipropyl-amine may exhibit different binding affinities compared to its analogs, influencing its pharmacological profile.
  • Chemical Properties: Variations in the alkyl groups (e.g., ethyl vs. propyl) can affect the compound’s solubility, stability, and reactivity.

Conclusion

(5-Methoxy-chroman-3-yl)-dipropyl-amine is a compound of significant interest in various fields of scientific research. Its synthesis, chemical reactions, and potential applications in medicine and industry make it a valuable subject of study. Ongoing research continues to uncover its unique properties and potential therapeutic benefits.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

110927-00-9

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C16H25NO2/c1-4-9-17(10-5-2)13-11-14-15(18-3)7-6-8-16(14)19-12-13/h6-8,13H,4-5,9-12H2,1-3H3

InChI Key

GOWYIQOIWRLZLO-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1

Canonical SMILES

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1

Synonyms

5-MeO-DPAC
5-methoxy-3-(di-n-propylamino)chroman
5-methoxy-3-(dipropylamino)chroman

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6.4 g of 5-methoxy-3,4-dihydro-2H-[1]-benzopyran-3-one, 30 ml of dipropylamine, 0.5 ml of trifluoroacetic acid and 200 ml of toluene is refluxed in a Dean-Stark apparatus for 3 hours. The solution concentrated in vacuo and the residue is added to a solution of 7 g of sodium cyanoborohydride in 160 ml of ethanol and 40 ml of acetic acid. After 15 minutes at room temperature most of the solvent is removed in vacuo. The residue is dissolved in 6N hydrochloric acid and washed with ether. The aqueous layer is made basic and the product is extracted with ether. The aqueous layer is made basic and the product is extracted with ether. The ether layer is dried over magnesium sulfate and the solvent is removed in vacuo, to afford 5-methoxy-3,4-dihydro-N,N-dipropyl-2H-[1]-benzopyran-3-amine which is treated with ethanolic hydrochloric acid to afford 5-methoxy-3,4-di-hydro-N,N-dipropyl-2H-[1]-benzopyran-3-amine hydrochloride, m.p. 219°-221°.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 8-bromo-5-methoxy-3-chromanone (125 mg, 0.49 mmol) in benzene (20 ml) was added di-n-propylamine (0.5 ml, 3.7 mmol) and p-toluenesulfonic acid monohydrate (10 mg, 0.08 mmol). The solution was refluxed for 5 hours with a Dean-Stark apparatus under N2 -atmosphere. The reaction mixture was poured into a Parr-flask, absolute ethanol was added (50 ml) and pH was adjusted to 11 with 2M-NaOH-solution. The product was hydrogenated overnight with Pd/C as catalyst. The catalysst was filtered off and the solvent was evaporated. The residual oil was dissolved in CH2Cl2 and washed with 5% aqueous Na2CO3. The phases were separated and the organic layer was dried (Na2CO3) yielding 99 mg (77%) of the product as an oil with physical data identical with authentic material synthesized by alternative methods.
Name
8-bromo-5-methoxy-3-chromanone
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.